

5-Bromo-6-fluoronicotinic acid CAS 29241-63-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Bromo-6-fluoronicotinic acid*

Cat. No.: *B1371673*

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-6-fluoronicotinic Acid**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of 5-Bromo-6-fluoronicotinic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the use of versatile, functionalized heterocyclic scaffolds are paramount for developing novel therapeutics. **5-Bromo-6-fluoronicotinic acid** (CAS 29241-63-2) has emerged as a high-value building block, uniquely positioned at the intersection of these critical design principles. Its pyridine core, a privileged structure in medicinal chemistry, is decorated with three distinct functional handles: a carboxylic acid, a bromine atom, and a fluorine atom. This trifecta of reactivity allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and exploring vast chemical space.

The fluorine atom at the 6-position can significantly modulate the physicochemical properties of derivative compounds, often enhancing metabolic stability, membrane permeability, and binding affinity by altering the pKa of the pyridine nitrogen and participating in favorable protein-ligand interactions^[1]. The bromine atom at the 5-position serves as a versatile linchpin for carbon-carbon and carbon-nitrogen bond formation, primarily through palladium-catalyzed cross-coupling reactions.^{[2][3]} Finally, the carboxylic acid at the 3-position provides a convenient attachment point for building out side chains, commonly through amide bond formation. This guide provides an in-depth analysis of the properties, synthesis, and reactivity of **5-Bromo-6-**

fluoronicotinic acid, offering field-proven insights and detailed protocols for its effective application in research and development.

Physicochemical and Spectroscopic Profile

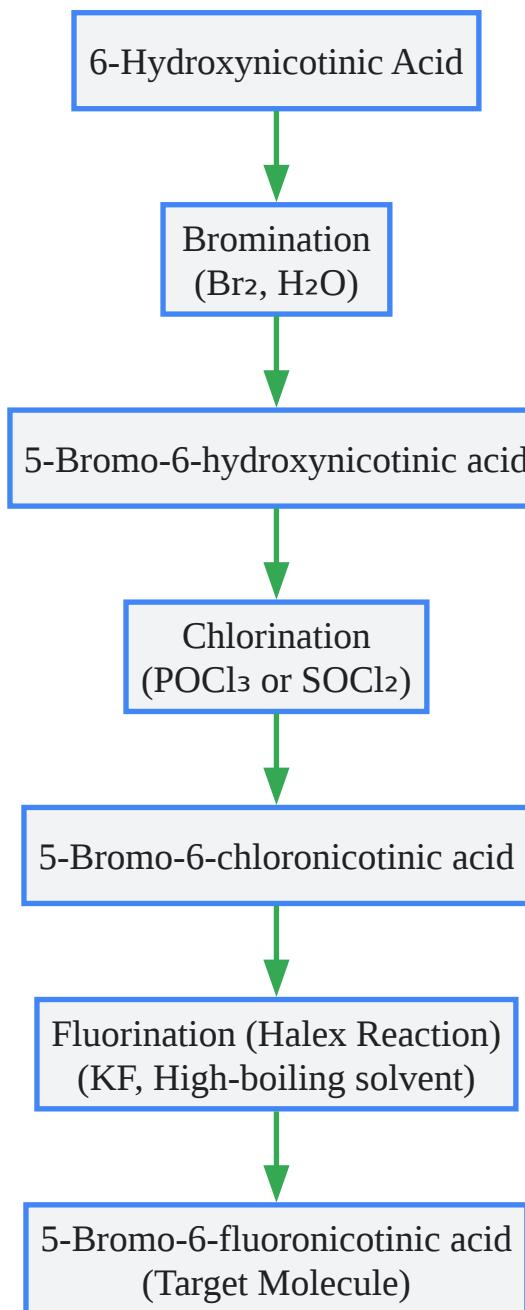
A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. **5-Bromo-6-fluoronicotinic acid** is typically a white to light-yellow solid, and its key characteristics are summarized below.[\[4\]](#)[\[5\]](#)

Property	Value	Source(s)
CAS Number	29241-63-2	[6] [7] [8] [9]
Molecular Formula	C ₆ H ₃ BrFNO ₂	[4] [6]
Molecular Weight	220.00 g/mol	[6] [8]
Appearance	White to light yellow crystalline powder	[4] [5]
Melting Point	191-196 °C	[10]
SMILES	O=C(O)C1=CN=C(F)C(Br)=C1	[6] [8]
InChI Key	YYLYQDSWERQSTR-UHFFFAOYSA-N	[4] [10]

Spectroscopic Data Interpretation

While comprehensive spectral data for this specific molecule is not compiled in a single public repository, typical spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons. These signals would appear as doublets due to coupling with each other.
- ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the pyridine ring. The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant.


- IR Spectroscopy: Key stretches would include a broad O-H band for the carboxylic acid (around $2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch (around 1700 cm^{-1}), and C-F and C-Br stretches in the fingerprint region.
- Mass Spectrometry (MS): Electron Impact (EI) MS would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ peaks with nearly equal intensity, which is indicative of the presence of one bromine atom.[\[15\]](#)

Synthesis of 5-Bromo-6-fluoronicotinic Acid

The synthesis of functionalized pyridines can be challenging. While multiple proprietary routes exist, a common strategy involves the halogenation of a suitable nicotinic acid precursor. For instance, a related compound, 5-bromo-6-chloronicotinic acid, is synthesized from 5-bromo-6-hydroxynicotinic acid.[\[16\]](#) A plausible and scalable laboratory synthesis for **5-Bromo-6-fluoronicotinic acid** can be conceptualized starting from commercially available 6-hydroxynicotinic acid.

Conceptual Synthetic Workflow

The logical pathway involves two key transformations: an electrophilic bromination of the pyridine ring followed by a nucleophilic aromatic substitution (Halex reaction) to replace the hydroxyl group (via an intermediate) with fluorine.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **5-Bromo-6-fluoronicotinic acid**.

Protocol: Synthesis via Bromination and Fluorination

This protocol describes the bromination of 6-hydroxynicotinic acid, a reaction that proceeds readily due to the activating nature of the hydroxyl group.^[17] The subsequent conversion to the target fluoro-compound is a standard transformation in heterocyclic chemistry.

Step 1: Bromination of 6-Hydroxynicotinic Acid

- **Setup:** In a round-bottom flask equipped with a magnetic stirrer, suspend 6-hydroxynicotinic acid (1 equivalent) in water.
- **Reagent Addition:** Cool the suspension in an ice bath. Slowly add liquid bromine (1.4 equivalents) dropwise to the stirred suspension.
- **Reaction:** Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The electron-rich pyridine ring undergoes electrophilic bromination, primarily at the position ortho to the activating hydroxyl group.
- **Workup:** Collect the resulting solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting material and hydrobromic acid.
- **Drying:** Dry the product, 5-bromo-6-hydroxynicotinic acid, in a vacuum oven at 40-50 °C to a constant weight.[17]

Step 2: Conversion to **5-Bromo-6-fluoronicotinic Acid**

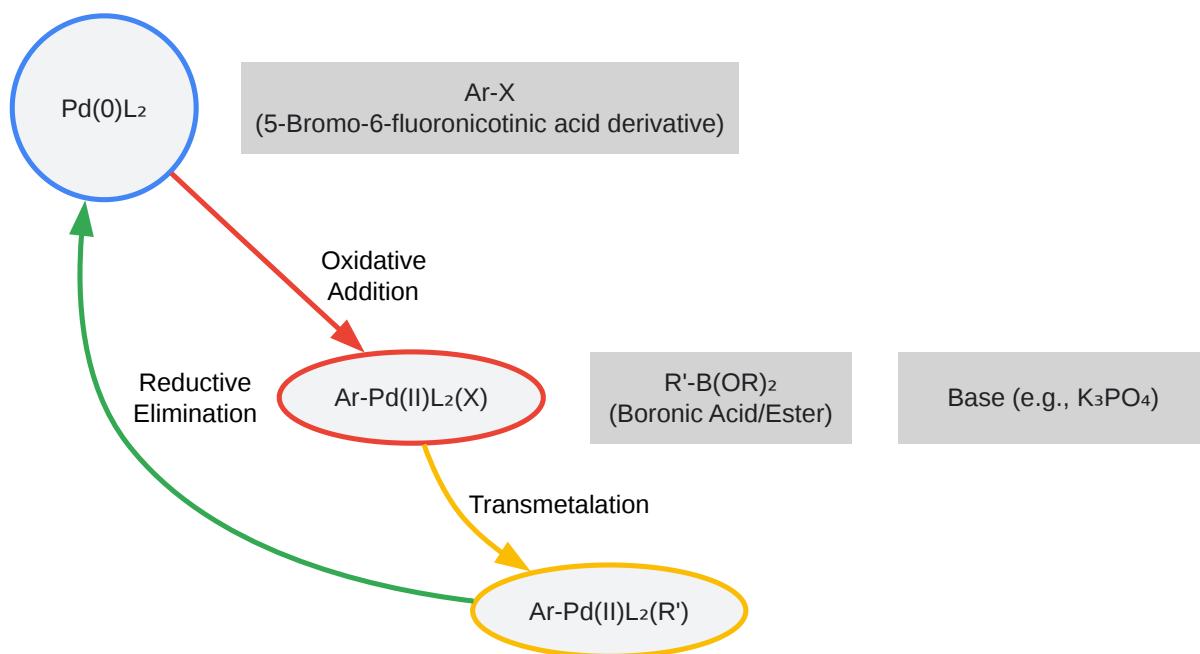
Self-Validating System Note: This step first involves converting the hydroxyl group to a better leaving group (chloride), which is then displaced by fluoride.

- **Chlorination:** In a flask equipped with a reflux condenser and under an inert atmosphere (N₂ or Ar), combine 5-bromo-6-hydroxynicotinic acid (1 eq.) with phosphorus oxychloride (POCl₃, excess) or thionyl chloride (SOCl₂) with a catalytic amount of DMF. Heat the mixture to reflux for 3-5 hours. This step converts the hydroxypyridine to a more reactive chloropyridine.[16]
- **Quenching:** After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃ or SOCl₂.
- **Isolation:** The solid 5-bromo-6-chloronicotinic acid can be isolated by filtration, washed with water, and dried.
- **Fluorination (Halex Reaction):** In a high-boiling polar aprotic solvent (e.g., DMSO, sulfolane), combine the 5-bromo-6-chloronicotinic acid (1 eq.) with an excess of a fluoride source, such

as spray-dried potassium fluoride (KF, 2-3 eq.). A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added to improve solubility and reaction rate.

- Reaction: Heat the mixture to a high temperature (typically 150-220 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Final Workup: After cooling, dilute the reaction mixture with water and acidify with HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure **5-Bromo-6-fluoronicotinic acid**.

Core Reactivity and Synthetic Utility


The synthetic power of **5-Bromo-6-fluoronicotinic acid** stems from its amenability to palladium-catalyzed cross-coupling reactions at the C-Br bond. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used transformations in this context.[\[3\]](#)[\[18\]](#)

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide variety of aryl or vinyl boronic acids or esters.[\[19\]](#)[\[20\]](#) This reaction is a cornerstone for synthesizing biaryl structures, which are prevalent in kinase inhibitors.[\[2\]](#)

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.[\[21\]](#)

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of **5-Bromo-6-fluoronicotinic Acid**

Causality Note: The choice of catalyst, base, and solvent is critical. A phosphine-ligated palladium catalyst is standard. The base activates the boronic acid for transmetalation.

Degassed solvents are essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

[3]

- Esterification (Protection): The carboxylic acid group is often protected as an ester (e.g., methyl or ethyl ester) prior to coupling to prevent side reactions and improve solubility. This can be achieved using standard methods like Fischer esterification (MeOH/H₂SO₄) or by reaction with an alkyl halide and base.

- Reaction Setup: To a dry Schlenk flask, add the 5-bromo-6-fluoronicotinate ester (1 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K_3PO_4 or Cs_2CO_3 (2-3 eq.).
- Inerting: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Catalyst/Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%) and degassed solvent (e.g., DMF, 1,4-dioxane, or toluene/water).
- Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
- Workup and Hydrolysis: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Concentrate the organic layer. The resulting ester can then be hydrolyzed back to the carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine.^{[18][22]} This reaction is key for installing amine functionalities that are often crucial for interacting with biological targets or for use as synthetic handles for further derivatization.

Protocol: Buchwald-Hartwig Amination of **5-Bromo-6-fluoronicotinic Acid** Derivatives

Expertise Note: The success of this reaction is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.^[23] A strong, non-nucleophilic base like NaOtBu or LHMDS is necessary to deprotonate the amine.

- Protection: As with the Suzuki coupling, the carboxylic acid is typically protected as an ester.
- Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the 5-bromo-6-fluoronicotinate ester (1 eq.), a palladium precatalyst (e.g., $Pd_2(dba)_3$, 1-2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

- Reagent Addition: Add the amine (1.1-1.5 eq.) and a strong base (e.g., NaOtBu, 1.5-2.0 eq.).
- Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or dioxane.
- Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within a few hours to 24 hours.
- Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. Purify the crude product by column chromatography. The ester can be hydrolyzed as described previously if the free acid is the desired final product.

Applications in Drug Discovery and Development

The true value of **5-Bromo-6-fluoronicotinic acid** is realized in its application as a scaffold for biologically active molecules, particularly in oncology and inflammation.[\[24\]](#)

Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, and many FDA-approved drugs feature a substituted heterocyclic core.[\[25\]](#)[\[26\]](#) The pyridine scaffold of **5-Bromo-6-fluoronicotinic acid** is ideal for constructing inhibitors that target the ATP-binding site of kinases.[\[27\]](#)[\[28\]](#)

Caption: Logical relationships in the synthesis of a kinase inhibitor from the core scaffold.

Using the synthetic strategies outlined above, a drug development professional can systematically build a kinase inhibitor:

- Suzuki Coupling can be used at the 5-position to install a substituted aryl group that often occupies a hydrophobic pocket in the kinase active site.
- Amide Coupling at the carboxylic acid can introduce a variety of side chains that can extend towards the solvent-exposed region, improving solubility and allowing for fine-tuning of properties.
- Buchwald-Hartwig Amination can be used to displace the fluorine atom (though less reactive than chlorine or bromine, it is possible under forcing conditions) or, more commonly, a derivative where the bromine has been replaced by an amine can undergo further

functionalization. This amine often serves as a critical hydrogen bond donor/acceptor with the "hinge" region of the kinase.

PROTACs and Other Advanced Modalities

The rise of new therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs) has placed even greater demand on versatile building blocks.[25] PROTACs are heterobifunctional molecules that require a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The modular nature of **5-Bromo-6-fluoronicotinic acid** makes it an excellent starting point for developing the "warhead" portion of these complex molecules, with the different functional groups allowing for precise attachment of linkers.

Conclusion and Future Outlook

5-Bromo-6-fluoronicotinic acid is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its pre-installed fluorine atom and orthogonally reactive bromo and carboxylic acid functionalities provide a robust platform for the efficient synthesis of novel, complex, and potent therapeutic agents. By mastering the core reactivity of this scaffold—particularly through powerful cross-coupling reactions—researchers can significantly accelerate the design-make-test-analyze cycle. As the demand for more sophisticated and highly selective drugs continues to grow, particularly for challenging targets like kinases and in emerging fields like PROTACs, the utility and importance of thoughtfully designed building blocks like **5-Bromo-6-fluoronicotinic acid** will only increase.

References

- Hoffman Fine Chemicals Pty Ltd. (n.d.). CAS 29241-63-2 | **5-Bromo-6-fluoronicotinic acid**.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). **5-Bromo-6-fluoronicotinic acid**.
- PMC. (2024). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
- AbacipharmTech. (n.d.). **5-Bromo-6-fluoronicotinic acid**.
- Arctom Scientific. (n.d.). CAS NO. 29241-63-2 | **5-Bromo-6-fluoronicotinic acid**.
- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sourcing Molecules. (2023). Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry.
- Wikipedia. (n.d.). Suzuki reaction.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PMC - NIH. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space.
- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.
- ArTS. (n.d.). β -Fluorinated Paraconic Acid Derivatives.
- PubChem. (n.d.). 5-Bromonicotinic acid.
- PubMed Central. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy.
- PubMed. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- Chemical Society Reviews (RSC Publishing). (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts.
- Pharmaffiliates. (n.d.). 5-Bromonicotinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ACS Publications. (n.d.). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
- PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-fluoro-6-bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 5. 5-Bromo-6-chloronicotinic Acid | 29241-62-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 29241-63-2|5-Bromo-6-fluoronicotinic acid|BLD Pharm [bldpharm.com]
- 7. 5-Bromo-6-fluoronicotinic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. arctomsci.com [arctomsci.com]
- 9. 29241-63-2 | 5-Bromo-6-fluoronicotinic acid | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 10. 5-fluoro-6-bromonicotinic acid | 38186-87-7 [chemicalbook.com]
- 11. ekwan.github.io [ekwan.github.io]
- 12. 5-BROMO-2-FLUORONICOTINIC ACID(29241-66-5) 1H NMR spectrum [chemicalbook.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. files.eric.ed.gov [files.eric.ed.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 17. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. youtube.com [youtube.com]

- 24. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Bromo-6-fluoronicotinic acid CAS 29241-63-2]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1371673#5-bromo-6-fluoronicotinic-acid-cas-29241-63-2\]](https://www.benchchem.com/product/b1371673#5-bromo-6-fluoronicotinic-acid-cas-29241-63-2)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com